molecular formula C14H14OS B6316388 2-Phenyl-1-(thiophen-3-yl)butan-1-one CAS No. 1597209-11-4

2-Phenyl-1-(thiophen-3-yl)butan-1-one

Cat. No.: B6316388
CAS No.: 1597209-11-4
M. Wt: 230.33 g/mol
InChI Key: QRLDBBYKEFNMQP-UHFFFAOYSA-N
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Description

2-Phenyl-1-(thiophen-3-yl)butan-1-one is an organic compound with the molecular formula C14H14OS. It is a ketone that features both a phenyl group and a thiophene ring, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(thiophen-3-yl)butan-1-one typically involves the reaction of thiophene derivatives with phenyl-substituted reagents under controlled conditions. One common method is the Friedel-Crafts acylation, where thiophene reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-1-(thiophen-3-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(thiophen-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(thiophen-2-yl)butan-1-one
  • 2-Phenyl-1-(thiophen-4-yl)butan-1-one
  • 2-Phenyl-1-(furan-3-yl)butan-1-one

Uniqueness

2-Phenyl-1-(thiophen-3-yl)butan-1-one is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

2-phenyl-1-thiophen-3-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-2-13(11-6-4-3-5-7-11)14(15)12-8-9-16-10-12/h3-10,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLDBBYKEFNMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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